1,2,4,5-Tetra(pyridin-3-yl)benzene
Overview
Description
1,2,4,5-Tetra(pyridin-3-yl)benzene is a heterocyclic derivative and can be used as an intermediate in organic synthesis . It has a molecular formula of C26H18N4 and a molecular weight of 386.45 .
Synthesis Analysis
The synthesis of this compound involves the use of cyanoborohydride and isomeric tetrapyridyl benzene ligands . This process results in the formation of a new three-dimensional porous coordination polymer .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple interactions. For example, in one study, it was found that by employing cyanoborohydride and isomeric tetrapyridyl benzene ligands, a new three-dimensional porous coordination polymer was synthesized .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, in the synthesis process, cyanoborohydride and isomeric tetrapyridyl benzene ligands are employed . The resulting product exhibits the diamond and square lattice topologies .Physical and Chemical Properties Analysis
This compound has a molecular formula of C26H18N4 and a molecular weight of 386.45 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Structural Studies and Supramolecular Assemblies
- Co-Crystal Formation : 1,2,4,5-Tetra(pyridin-3-yl)benzene (1,2,4,5-T(3-PY)B) has been studied for its ability to form co-crystals with iodofluorobenzene. These co-crystals demonstrate significant halogen bonding interactions, such as halogen⋯N and halogen⋯π, influencing supramolecular assembly and crystal structures. The study highlights the importance of donor-acceptor matching in creating one-dimensional halogen bonded supramolecular assemblies (Ji et al., 2015).
Coordination Polymers and Porous Materials
- Spin Crossover Porous Coordination Polymers : Utilizing isomeric tetrapyridyl benzene ligands, including this compound, researchers have created two-dimensional and three-dimensional spin crossover porous coordination polymers. These materials have potential applications in molecular magnetism and gas storage (Wu et al., 2022).
Photophysical Properties
- Optical and Fluorescence Studies : A study on a multi-branched compound, 1,2,4,5-tetrakis(4-pyridylvinyl)benzene, showcases its significant photophysical properties. The research focuses on single-photon and two-photon absorption and fluorescence properties in various solvents, indicating potential applications in optical materials and sensors (Wang et al., 2004).
Future Directions
Mechanism of Action
1,2,4,5-Tetra(pyridin-3-yl)benzene, also known as 1,2,4,5-tetrakis(3-pyridyl)benzene, is a heterocyclic derivative that has been used as an intermediate in organic synthesis . This compound has been found to have interesting properties and applications in the field of chemistry.
Target of Action
The primary targets of this compound are metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) . These targets play a crucial role in various chemical reactions due to their unique properties such as high surface area, tunable pore size, and versatile functionality .
Biochemical Pathways
The affected pathways involve the reversible structural transformation between [Pt II (CN) 4] 2− and [Pt IV Br 2 (CN) 4] 2− moieties . This transformation can be manipulated by redox post-synthetic modification (PSM), which results in the change of SCO behaviors .
Result of Action
The result of the compound’s action is the modulation of hysteretic four-/three-step, one-step, and four-step SCO behaviors . This modulation can be achieved by tuning the composition of guest molecules .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the modulation of host-guest interactions significantly influences the transition temperatures and SCO characteristics in a flexible PCP .
Properties
IUPAC Name |
3-(2,4,5-tripyridin-3-ylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-5-19(15-27-9-1)23-13-25(21-7-3-11-29-17-21)26(22-8-4-12-30-18-22)14-24(23)20-6-2-10-28-16-20/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFTXDCHHIJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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